3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile
Description
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile is an organic compound featuring a propanenitrile backbone substituted with a 1,3,4-thiadiazole ring via an amino linker. The thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which enhance reactivity in nucleophilic substitution and cyclization reactions.
Properties
CAS No. |
300686-01-5 |
|---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C5H6N4S/c6-2-1-3-7-5-9-8-4-10-5/h4H,1,3H2,(H,7,9) |
InChI Key |
XBDWCFOFPCHOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NCCC#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate nitrile-containing reagents. One common method involves the reaction of 1,3,4-thiadiazole-2-amine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
The 1,3,4-thiadiazole scaffold is known for a wide range of biological activities:
- Anticonvulsant Activity : Compounds featuring the 1,3,4-thiadiazole ring have demonstrated significant anticonvulsant properties. Studies have shown that derivatives can effectively inhibit seizures in various animal models. For instance, certain derivatives exhibited up to 90% protection against pentylenetetrazole-induced convulsions at doses around 100 mg/kg .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Derivatives of 1,3,4-thiadiazole have been reported to possess higher activity than standard antibiotics against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole ring can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at C-5 with alkyl or aryl groups | Increased antimicrobial potency |
| Presence of electron-withdrawing groups | Enhanced anticonvulsant efficacy |
| Alkylation of the amine group | Improved solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Anticonvulsant Efficacy : A study evaluated a series of substituted thiadiazoles for their anticonvulsant properties using MES and PTZ models. Compounds with specific substitutions showed up to 90% convulsion protection at optimal doses .
- Antimicrobial Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) lower than those of standard antibiotics like streptomycin and fluconazole against various pathogens .
Mechanism of Action
The mechanism of action of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile and related compounds:
Key Observations:
Heterocycle Influence: The 1,3,4-thiadiazole core in the target compound offers higher electron deficiency compared to 1,3,4-oxadiazole (), which may increase reactivity in electrophilic substitutions.
Functional Group Effects :
Reactivity and Stability
- Nitrile Group : All three compounds feature a nitrile group, which is highly polar and reactive. However, its position (terminal vs. conjugated) varies, influencing stability. For example, the conjugated nitrile in ’s enenenitrile may exhibit reduced hydrolysis susceptibility compared to the terminal nitrile in the target compound.
- Heterocycle Stability : Thiadiazoles are generally less stable under acidic conditions than benzothiazoles due to weaker aromatic stabilization .
Biological Activity
3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 1,3,4-thiadiazole ring enhances the compound's potential as a therapeutic agent in various medical and agricultural applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 154.19 g/mol. The compound features a propanenitrile group linked to a thiadiazole ring, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing this scaffold can inhibit the growth of various pathogens, including bacteria and fungi. For example:
- A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through several mechanisms:
- Induction of oxidative stress leading to cell death.
- Inhibition of key signaling pathways involved in cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways, altering their function and leading to downstream effects such as apoptosis or cell cycle arrest.
- Nucleic Acid Binding : There is evidence that it may interact with DNA or RNA, potentially inhibiting replication or transcription processes .
Study on Antimicrobial Activity
In a controlled study involving various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
This table illustrates the effectiveness of the compound against different pathogens, highlighting its potential as an antimicrobial agent.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 30 |
These results indicate promising anticancer activity that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
